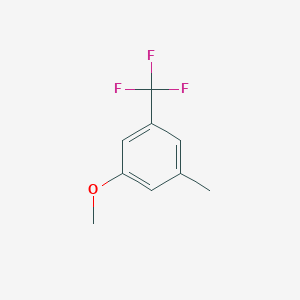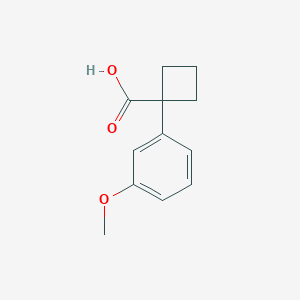
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.244 g/mol . It is a cyclobutane derivative with a methoxyphenyl group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid typically involves the cycloaddition reaction of a suitable diene with a methoxyphenyl-substituted alkene. One common method is the Diels-Alder reaction, where a diene reacts with a methoxyphenyl-substituted alkene under heat and pressure to form the cyclobutane ring . The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1-(Methoxymethyl)cyclobutanecarboxylic acid
- 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid
- 3,3-Difluoro-cyclobutanecarboxylic acid
- 1-Amino-1-cyclobutanecarboxylic acid
Uniqueness
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRPTRYWEUCDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632644 |
Source


|
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-43-9 |
Source


|
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)
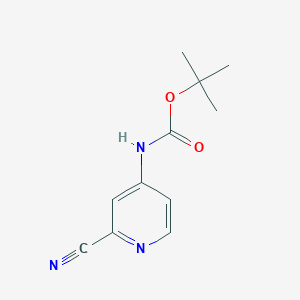
![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
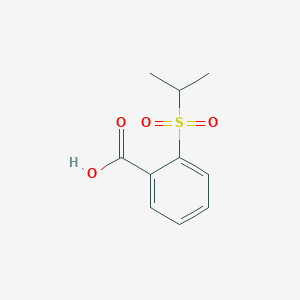

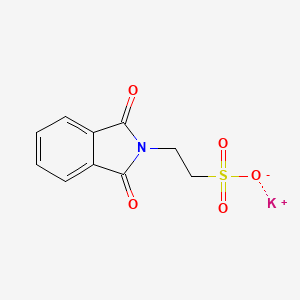
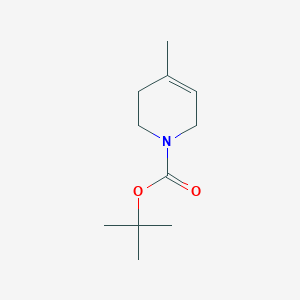
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
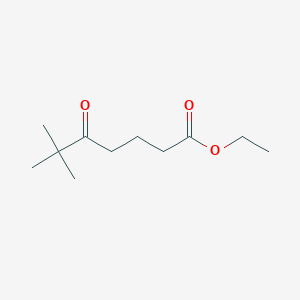
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
